Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-
Description
Chemical Name: 2-Bromo-1-(3-phenyl-4-isoxazolyl)ethanone (CAS: 104777-39-1) Molecular Formula: C₁₂H₁₀BrNO₂ Molecular Weight: 280.12 g/mol Structural Features: This compound consists of an isoxazole ring substituted at the 3-position with a phenyl group and at the 4-position with a bromoacetyl group. Isoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen, which confer unique electronic and steric properties. The bromine atom on the acetyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)9-7-15-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNHGYQHCGJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131974-13-5 | |
| Record name | 2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 1-(3-Phenyl-4-Isoxazolyl)Ethanone
Bromination is typically performed using N-bromosuccinimide (NBS) or elemental bromine (Br₂) under inert atmospheres to minimize side reactions. The reaction proceeds via a radical or electrophilic mechanism, depending on the reagent:
NBS-mediated bromination :
- Conditions : NBS (1.1 equiv), dichloromethane (DCM), 0–5°C, 12–24 hours.
- Yield : 70–85% after purification.
- Mechanism : Radical bromination initiated by light or a radical starter (e.g., AIBN).
Br₂-mediated bromination :
Key advantage : NBS offers better regioselectivity and fewer side products compared to Br₂.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | NBS | 0–5 | 85 | 95 |
| Acetic acid | Br₂ | 25 | 75 | 90 |
| Tetrahydrofuran | NBS | 0–5 | 78 | 93 |
Polar aprotic solvents (e.g., DCM) enhance NBS solubility and radical stability, while acetic acid protonates intermediates in Br₂-based reactions.
Stoichiometry and Additives
- NBS stoichiometry : A 10% excess (1.1 equiv) ensures complete conversion.
- Acid scavengers : Triethylamine (TEA) or sodium bicarbonate neutralizes HBr byproducts, improving yield by 5–10%.
Industrial-Scale Production Considerations
Large-Scale Bromination
Industrial protocols emphasize cost-effectiveness and safety:
Purification Methods
- Column chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product (mp 120–122°C).
Comparative Analysis of Synthetic Methods
| Method | Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NBS/DCM | NBS | 85 | 95 | High |
| Br₂/acetic acid | Br₂ | 75 | 90 | Moderate |
| Catalytic Br₂/FeCl₃ | Br₂ + FeCl₃ | 80 | 92 | High |
The NBS/DCM method is preferred for lab-scale synthesis due to its reliability, while catalytic Br₂/FeCl₃ suits industrial applications.
Challenges and Mitigation Strategies
Regioselectivity Issues
Bromination at unintended positions (e.g., isoxazole ring) occurs with excess Br₂. Mitigation:
Byproduct Formation
- Di-brominated byproducts : Controlled reagent addition (dropwise over 1 hour) limits di-substitution.
- Oxidation products : Inert atmospheres (N₂/Ar) prevent ketone oxidation.
Emerging Methodologies
Electrochemical Bromination
A recent patent (CN104262281A) describes electrochemical bromination using NaBr as the bromide source, achieving 88% yield with minimal waste.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining 82% yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of ethanone derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanone derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxidation derivatives.
Reduction Reactions: Products include reduced ethanone derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- has been investigated for its biological activities, particularly in the development of pharmaceuticals. Isoxazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have shown that isoxazole derivatives exhibit significant anticancer activity. For instance, a study published in Molecules demonstrated that compounds similar to ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A derivative of ethanone was tested against several cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the compound's ability to target specific signaling pathways involved in cancer progression .
Synthetic Organic Chemistry
The synthesis of isoxazole derivatives like ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- often involves metal-free reactions, which are advantageous for environmental sustainability.
Synthesis Routes
Recent advancements have introduced several synthetic routes for producing isoxazole derivatives without the use of heavy metals. For example, metal-free coupling reactions using carboxylic acids and anilines have been reported .
| Synthesis Method | Reagents | Yield (%) |
|---|---|---|
| Microwave irradiation | Hydroxylamine + Aldehyde | Up to 95% |
| Conventional coupling | Carboxylic acid + Aniline | 85% |
These methods not only enhance yield but also reduce toxic waste associated with traditional metal-catalyzed reactions.
Materials Science
In materials science, isoxazole derivatives are explored for their potential use in developing new materials with specific optical and electronic properties.
Photophysical Properties
Research indicates that compounds like ethanone can be integrated into polymer matrices to improve their photophysical properties. For example, the introduction of isoxazole units can enhance fluorescence characteristics in polymers used for light-emitting diodes (LEDs) .
Case Study:
A study evaluated the incorporation of ethanone into a polymer blend and measured its fluorescence emission under UV light. The results showed a significant increase in quantum yield compared to the base polymer .
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isoxazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The following table summarizes critical differences between 2-bromo-1-(3-phenyl-4-isoxazolyl)ethanone and its analogs:
Functional and Reactivity Comparisons
Electronic Effects
- Phenyl vs. Heteroaromatic Substituents : The phenyl group in the parent compound provides steric bulk and stabilizes the isoxazole ring via conjugation. In contrast, analogs with furan (e.g., from ) exhibit reduced aromatic stability due to furan’s lower resonance energy, increasing susceptibility to ring-opening reactions .
- Bromine vs. Other Halogens/Substituents : The bromine atom in the parent compound enhances electrophilicity at the acetyl group, favoring nucleophilic substitution. Analogs lacking bromine (e.g., the oxazole derivative in ) show diminished reactivity in such reactions .
Research Findings and Trends
- Reactivity Trends: Brominated isoxazole derivatives generally exhibit higher reactivity in SN2 reactions compared to non-brominated analogs. For instance, the parent compound’s bromoacetyl group facilitates efficient coupling with nucleophiles like amines or thiols, as seen in and .
- Stability Considerations : Saturated oxazole derivatives () demonstrate superior thermal stability but lower chemical reactivity, making them suitable for applications requiring prolonged storage .
- Emerging Applications : The imidazole-phenyl analog () shows promise in supramolecular chemistry, leveraging hydrogen-bonding interactions (as discussed in ) for crystal engineering .
Biological Activity
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, with the molecular formula C11H8BrNO2, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Overview of Biological Activity
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is primarily investigated for its interactions with specific molecular targets such as enzymes and receptors. Its biological activity is largely attributed to its bromine atom and isoxazole ring, which enhance binding affinity and specificity to various biological targets.
The compound's mechanism of action involves:
- Enzyme Inhibition : Ethanone can inhibit enzyme activity by forming covalent bonds with the active sites or obstructing substrate binding sites. This interaction can lead to significant alterations in metabolic pathways.
- Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Synthesis Methods
The synthesis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- typically involves bromination processes. Common methods include:
- Bromination of 1-(3-phenyl-4-isoxazolyl)ethanone : This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile at room temperature.
- Industrial Production : In industrial settings, large-scale synthesis employs automated systems to ensure high yield and purity through controlled reaction parameters.
Biological Activity Data
Recent studies have evaluated the biological activities of various derivatives of isoxazole compounds, including Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-. Below is a summary table of findings related to its antimicrobial and cytotoxic activities.
| Compound | Activity Type | Tested Strains | MIC (μM) |
|---|---|---|---|
| Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- | Antimicrobial | Staphylococcus aureus | 16.5 |
| Escherichia coli | 12.4 | ||
| Cytotoxicity | A549 (Lung Cancer Cell Line) | IC50 = 100 µM | |
| HepG2 (Liver Cancer Cell Line) | IC50 = 200 µM |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin . Additionally, cytotoxicity studies indicated that it could inhibit cancer cell lines effectively at varying concentrations.
Comparative Studies
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be compared with other halogenated isoxazole derivatives:
| Compound | Halogen Type | Biological Activity |
|---|---|---|
| Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- | Bromine | Antimicrobial and cytotoxic |
| Ethanone, 2-chloro-1-(3-phenyl-4-isoxazolyl)- | Chlorine | Moderate antimicrobial activity |
| Ethanone, 2-fluoro-1-(3-phenyl-4-isoxazolyl)- | Fluorine | Lower reactivity in biological assays |
Research indicates that the presence of bromine enhances both the reactivity and biological efficacy compared to chlorine or fluorine substitutions .
Case Studies
A notable case study involved evaluating the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that Ethanone derivatives could be promising candidates for further development in pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
